3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate
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Overview
Description
3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate is an organic compound characterized by the presence of two nitrobenzoyl groups attached to a butan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with butan-2-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Substituted nitrobenzoyl derivatives.
Scientific Research Applications
3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester groups facilitate the compound’s incorporation into larger molecular structures, enhancing its functionality .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrobenzoyl)oxy-1,4-dioxan-2-yl 4-nitrobenzoate
- 4-[(3-Nitrobenzoyl)oxy]phenyl 3-nitrobenzoate
- 2-(4-Nitrobenzoyl)hydrazinecarbodithioic acid derivatives
Uniqueness
3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate is unique due to its dual nitrobenzoyl groups and butan-2-yl backbone, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the development of new therapeutic agents .
Properties
CAS No. |
93874-34-1 |
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Molecular Formula |
C18H16N2O8 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
3-(4-nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate |
InChI |
InChI=1S/C18H16N2O8/c1-11(27-17(21)13-3-7-15(8-4-13)19(23)24)12(2)28-18(22)14-5-9-16(10-6-14)20(25)26/h3-12H,1-2H3 |
InChI Key |
GBHHDWSSOJAWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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